Hexaethylene glycol monododecyl ether
Overview
Description
Synthesis Analysis
The synthesis of hexaethylene glycol monododecyl ether involves the etherification of dodecanol with hexaethylene glycol. While specific synthesis routes can vary, a common approach includes the reaction under catalytic conditions to promote ether linkage formation. The preparation of discrete oligoethers, such as hexaethylene glycol, can be achieved through methods like iterative oxidation, acetal formation, reductive ring opening, and phase-transfer etherification, offering improved yields and purification protocols over traditional synthesis methods (Knuf, Jiang, & Gin, 2003).
Molecular Structure Analysis
The molecular structure of C12E6 at the air/water interface has been elucidated using neutron reflection, revealing the configuration of both the hydrocarbon and ethylene glycol chains. The structure demonstrates a compact arrangement conducive to its surfactant properties, with chain distributions indicating a semi-extended conformation (Lu et al., 1993).
Chemical Reactions and Properties
C12E6 is involved in various chemical reactions due to its amphiphilic nature. It can form micelles in aqueous solutions, facilitating the solubilization of hydrophobic compounds. Furthermore, its ethylene glycol units can undergo oxidation, offering pathways to modify its chemical structure for specific applications. The introduction of methylthioether moieties via copolymerization with ethylene oxide, as demonstrated by Herzberger et al. (2016), highlights the versatility of C12E6's chemical reactivity and its potential for functionalization (Herzberger et al., 2016).
Physical Properties Analysis
The physical properties of C12E6, such as its ability to form stable foam bilayer films, have been a subject of study. X-ray reflectometry investigations reveal the structural parameters of these films, providing insights into the surfactant's behavior at interfaces. The findings suggest a distinct arrangement within the inverted bilayer, indicative of its role in stabilizing emulsions and foams (Shen et al., 2003).
Scientific Research Applications
Adsorption on Silica Sols : It is used to study the adsorption on silica sols, with effects of temperature on the adsorbed layer and interactions between coated sol particles being key areas of research (Cummins, Staples, & Penfold, 1991).
Surfactant Adsorption Characterization : Its nature of surfactant adsorption on silica sols has been explored through surface tension and small-angle neutron scattering (Cummins, Staples, & Penfold, 1990).
Comparison with Pentaethylene Glycol Monododecyl Ether : Studies have compared its adsorption with that of pentaethylene glycol monododecyl ether, noting significant differences in the effects of pH and temperature (Cummins, Penfold, & Staples, 1992).
X-ray Reflectivity in Foam Bilayer Films : Its structural parameters in free-standing foam films have been measured using X-ray reflectometry, contributing to the understanding of foam film structure (Shen, Benattar, Li, & Liu, 2003).
Surfactant Layer Investigation on Model Surfaces : The nature of its layers adsorbed onto different model surfaces, including hydrophilic and hydrophobic surfaces, has been systematically investigated (Stålgren, Eriksson, & Boschkova, 2002).
Thermal Diffusion Behavior in Water : Its thermal diffusion behavior in water has been studied, particularly focusing on Soret coefficients, thermal diffusion coefficients, and diffusion constants at various temperatures and concentrations (Ning et al., 2006).
Phase Behavior with Sodium Alkylsulfonates : Research has explored how low concentrations of sodium alkylsulfonates change its phase behavior in aqueous solutions (Douglas & Kaler, 1991).
Surfactant Simulation at Vacuum-Water Interface : Molecular dynamics simulations have been used to study its aggregate structure at the vacuum-water interface, providing insights into aggregate morphologies and structural details (Shi, Tummala, & Striolo, 2010).
Electric Fields at Water-Surfactant Interface : The interface of water and this surfactant has been studied for the emergence of electric fields, which could be pivotal in designing novel electric-field-tuned catalytic and light-harvesting systems (Gera et al., 2021).
Interaction with Poly(Acrylic Acid) : Its interaction with poly(acrylic acid) has been studied using various methods like surface tension, fluorescence, and viscosity, to determine critical surfactant concentrations (Anghel, Saito, Iovescu, & Băran, 1994).
Safety And Hazards
Hexaethylene glycol monododecyl ether is harmful if swallowed . It causes serious eye damage and is very toxic to aquatic life . When handling this chemical, it’s recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCFEGKCRWEVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058633 | |
Record name | Hexaethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaethylene glycol monododecyl ether | |
CAS RN |
3055-96-7 | |
Record name | 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3055-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaoxyethylene dodecyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18-hexaoxatriacontan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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